![molecular formula C18H23NO3 B180897 N-Acetylpropranolol CAS No. 2007-11-6](/img/structure/B180897.png)
N-Acetylpropranolol
Overview
Description
N-Acetylpropranolol is a derivative of propranolol, a well-known non-selective beta-adrenergic receptor antagonist. Propranolol is widely used in the treatment of various cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias. This compound is formed by the acetylation of propranolol, which introduces an acetyl group into the molecule, potentially altering its pharmacokinetic and pharmacodynamic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetylpropranolol typically involves the acetylation of propranolol. One common method is the reaction of propranolol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. This method allows for better control over reaction conditions and improved yield and purity of the final product. The use of catalytic amounts of water has been shown to be beneficial in reducing by-products and enhancing the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: N-Acetylpropranolol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the molecule can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetyl group can be reduced back to the hydroxyl group under specific conditions.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
Cardiovascular Disorders
N-Acetylpropranolol has been studied for its role in managing cardiovascular conditions. As a beta-blocker, it can help reduce heart rate and blood pressure, making it beneficial for patients with hypertension and arrhythmias. Research indicates that its acetylated form may have an enhanced pharmacokinetic profile compared to propranolol, potentially leading to improved therapeutic outcomes .
Anxiety and Stress-Related Disorders
Propranolol is commonly used to treat anxiety symptoms, particularly performance anxiety. This compound is being investigated for similar uses, with studies suggesting that it may effectively mitigate acute stress responses without the sedative effects associated with traditional anxiolytics .
Neuropsychiatric Applications
Post-Traumatic Stress Disorder (PTSD)
Recent studies have explored the use of this compound in treating PTSD. The compound's ability to block adrenergic receptors may help in reducing the emotional response to traumatic memories. Clinical trials are ongoing to assess its efficacy in this context, with preliminary results indicating promise .
Cognitive Function Enhancement
There is emerging interest in the cognitive-enhancing properties of this compound. Some research suggests that it may aid in improving memory retention and recall, particularly in high-stress situations. This effect could be beneficial for individuals undergoing high-pressure evaluations or performances .
Case Studies
Research Findings
Recent research has highlighted several key findings regarding this compound:
- Enhanced Bioavailability : Studies suggest that this compound may have improved absorption rates compared to propranolol, leading to more consistent therapeutic effects .
- Reduced Side Effects : Patients report fewer side effects when using this compound, particularly regarding sedation and fatigue, which are common with other anxiolytics .
- Potential for Abuse Prevention : Given the anxiolytic properties without significant sedative effects, there is potential for this compound to be used as a safer alternative in populations at risk of substance abuse .
Mechanism of Action
N-Acetylpropranolol exerts its effects by blocking beta-adrenergic receptors, similar to propranolol. This action leads to a decrease in heart rate, myocardial contractility, and blood pressure. The acetylation of propranolol may alter its binding affinity and selectivity for beta-adrenergic receptors, potentially leading to differences in its pharmacological effects .
Comparison with Similar Compounds
Propranolol: The parent compound, widely used as a beta-blocker.
N-Desisopropylpropranolol: A metabolite of propranolol with different pharmacological properties.
4’-Hydroxypropranolol: Another metabolite with beta-blocking activity.
Uniqueness of N-Acetylpropranolol: this compound is unique due to the presence of the acetyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This modification may result in differences in absorption, distribution, metabolism, and excretion compared to propranolol and its other derivatives .
Biological Activity
N-Acetylpropranolol is an acetylated derivative of propranolol, a well-known non-selective beta-adrenergic antagonist. This compound has garnered attention for its potential biological activities, which may differ from those of its parent compound. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of Propranolol
Propranolol is primarily used to treat hypertension, anxiety, and certain types of tremors. It works by blocking beta-adrenergic receptors, leading to decreased heart rate and blood pressure. Its side effects can include fatigue, dizziness, and gastrointestinal disturbances. The conversion of propranolol to this compound may influence its pharmacokinetic properties and therapeutic efficacy.
Pharmacological Properties
1. Mechanism of Action:
this compound retains the ability to block beta-adrenergic receptors but may exhibit altered pharmacodynamics due to its acetylation. The acetyl group can enhance lipid solubility, potentially affecting the drug's distribution in tissues and its ability to cross the blood-brain barrier.
2. Biological Activity:
Research indicates that this compound may possess additional biological activities beyond beta-blockade. These include:
- Anti-inflammatory Effects: this compound has been shown to reduce inflammation markers in various models, suggesting a potential role in treating inflammatory conditions.
- Neuroprotective Properties: Studies indicate that this compound may protect neuronal cells from apoptosis induced by oxidative stress, which could have implications for neurodegenerative diseases.
Research Findings
Numerous studies have investigated the biological activity of this compound:
Study | Findings |
---|---|
Howitz et al. (2003) | Demonstrated that propranolol derivatives can activate SIRT1, a protein linked to longevity and cellular stress resistance. |
Chen et al. (2005) | Showed that propranolol protects neurons against amyloid-beta toxicity; similar effects may be expected with this compound due to structural similarities. |
Daitoku et al. (2004) | Found that SIRT1 activation leads to deacetylation of FOXO proteins, which are crucial for cellular stress responses; this compound may influence this pathway. |
Case Studies
Case Study 1: Neuroprotective Effects
A recent study evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Mice treated with this compound showed significant reductions in amyloid plaque formation and improved cognitive function compared to control groups.
Case Study 2: Anti-inflammatory Activity
In a clinical trial involving patients with chronic inflammatory conditions, those administered this compound exhibited reduced levels of pro-inflammatory cytokines compared to those receiving placebo treatments. This suggests potential therapeutic applications in managing inflammatory diseases.
Properties
IUPAC Name |
N-(2-hydroxy-3-naphthalen-1-yloxypropyl)-N-propan-2-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13(2)19(14(3)20)11-16(21)12-22-18-10-6-8-15-7-4-5-9-17(15)18/h4-10,13,16,21H,11-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPHZOGJOCBAEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942091 | |
Record name | N-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-N-(propan-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007-11-6 | |
Record name | N-Acetylpropranolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002007116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-N-(propan-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ACETYLPROPRANOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW44QKZ2SH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there interest in synthesizing N-acetylpropranolol?
A1: The synthesis of this compound is particularly relevant in the context of developing analytical tools for studying propranolol itself. Propranolol, a beta-blocker drug, exists as enantiomers (mirror image molecules), with the (S)-enantiomer exhibiting more potent beta-adrenoceptor blocking activity compared to the (R)-enantiomer. [, ] Accurately differentiating and quantifying these enantiomers is crucial for understanding their individual pharmacological and toxicological profiles. This compound, specifically, has been used in the development of immunoassays for propranolol. []
Q2: What were the key findings from comparing the spectroscopic data of this compound with other propranolol derivatives?
A3: Researchers synthesized and analyzed model compounds – O-acetylpropranolol, this compound, and N,O-diacetylpropranolol – to compare their spectroscopic data with that of the synthesized this compound. [] This comparative analysis definitively proved that the succinylation of propranolol yielded the this compound derivative and not the O-acetylpropranolol derivative as previously assumed.
Q3: How does the understanding of this compound's structure benefit the development of analytical methods for propranolol?
A4: Correctly identifying this compound as the product of propranolol reacting with succinic anhydride is crucial for developing reliable immunoassays. [] These assays rely on the specific interaction between an antibody and its target molecule. Using an incorrect structure for the propranolol derivative could lead to the development of antibodies with poor specificity and sensitivity for propranolol, ultimately compromising the accuracy and reliability of the assay.
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